
CCN2 inhibitor OK2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OK2 is a specific inhibitor of the interaction between connective tissue growth factor (CCN2) and epidermal growth factor receptor (EGFR). By binding to the carboxy-terminal (CT) domain of CCN2, OK2 effectively blocks the CCN2/EGFR interaction. This compound is primarily used in research related to kidney fibrosis and chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OK2 involves the reaction of specific organic molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic halides and metal catalysts under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of OK2 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
OK2 undergoes various chemical reactions, including:
Oxidation: OK2 can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within OK2.
Substitution: OK2 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving OK2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving OK2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of OK2, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that OK2 significantly inhibits CCN2/EGFR-induced STAT3 phosphorylation and ECM protein synthesis. These findings suggest that OK2 can disrupt the fibrotic signaling cascade initiated by CCN2, providing a potential therapeutic avenue for conditions characterized by excessive fibrosis .
In Vivo Studies
Subsequent in vivo studies using a unilateral ureteral obstruction (UUO) mouse model revealed that treatment with OK2 resulted in a marked reduction in renal fibrosis. The peptide effectively blocked the CCN2/EGFR interaction by binding to the CT domain of CCN2, indicating its potential as a specific therapeutic agent for kidney fibrosis .
Case Study 1: Kidney Fibrosis
A study involving UUO mice treated with OK2 showed significant alleviation of renal fibrosis. The administration of OK2 led to decreased expression of fibrotic markers and improved renal function parameters compared to untreated controls. This case highlights the efficacy of OK2 in reversing established fibrosis in a preclinical model .
Case Study 2: Diabetic Nephropathy
In diabetic nephropathy models, the application of CCN2 antisense oligonucleotides (ASO) has shown promising results in reducing CCN2 expression and associated renal damage. Although not directly involving OK2, these findings underscore the importance of targeting CCN2 pathways in managing kidney-related complications .
Comparative Data Table
The following table summarizes key findings from studies on the applications of CCN2 inhibitor OK2 and related compounds:
Study | Model | Treatment | Outcome |
---|---|---|---|
Study 1 | UUO Mouse | OK2 | Reduced renal fibrosis and improved function |
Study 2 | Diabetic Nephropathy | CCN2 ASO | Decreased CCN2 expression and renal damage |
Study 3 | Rat Mesangial Cells | High Glucose + CCN2 ASO | Suppressed ECM protein expression |
Mechanism of Action
OK2 exerts its effects by specifically inhibiting the interaction between CCN2 and EGFR. By binding to the CT domain of CCN2, OK2 prevents the activation of EGFR, which in turn inhibits the downstream signaling pathways involving signal transducer and activator of transcription 3 (STAT3) phosphorylation and extracellular matrix (ECM) protein synthesis. This mechanism is particularly relevant in the context of kidney fibrosis, where the inhibition of EGFR/STAT3 activation can prevent disease progression .
Comparison with Similar Compounds
Similar Compounds
Potassium oxide (K2O): An ionic compound of potassium and oxygen, known for its high reactivity and use in industrial applications.
Potassium superoxide (KO2): Produced by burning molten potassium in an atmosphere of excess oxygen, used in various chemical reactions.
Uniqueness of OK2
OK2 is unique in its specific inhibition of the CCN2/EGFR interaction, a property not shared by the other similar compounds listed. This specificity makes OK2 particularly valuable in research focused on kidney fibrosis and chronic kidney disease .
Biological Activity
CCN2, also known as Connective Tissue Growth Factor (CTGF), is a matricellular protein that plays a critical role in various fibrotic diseases, particularly in the context of kidney fibrosis and diabetic nephropathy. The compound OK2 is a specific inhibitor of the CCN2/EGFR (Epidermal Growth Factor Receptor) interaction, showing promise in alleviating renal fibrosis and modulating fibrotic processes through its biological activities.
Inhibition of CCN2/EGFR Interaction
OK2 functions by binding to the CT domain of CCN2, effectively blocking the interaction between CCN2 and EGFR. This inhibition leads to the suppression of downstream signaling pathways that are typically activated by CCN2, including:
- STAT3 Phosphorylation : OK2 inhibits CCN2-induced STAT3 phosphorylation, a pathway implicated in cellular responses to growth factors and cytokines.
- Extracellular Matrix (ECM) Protein Synthesis : The compound reduces the synthesis of ECM proteins, which are critical in the development of fibrosis .
In Vivo Efficacy
Research has demonstrated that OK2 significantly alleviates renal fibrosis in animal models. In a study using a unilateral ureteral obstruction (UUO) mouse model, treatment with OK2 resulted in:
- Reduced Fibrosis : Histological analysis showed marked reductions in fibrotic changes in renal tissues.
- Decreased Proteinuria : This indicates improved renal function and reduced damage associated with chronic kidney disease (CKD) .
Case Studies and Experimental Data
- Renal Fibrosis Alleviation :
- Impact on Diabetic Nephropathy :
Comparative Analysis with Other Agents
The following table summarizes the outcomes observed with OK2 compared to other agents targeting CCN2:
Agent | Subjects | Treatment Plan | Pathway Targeted | Outcomes |
---|---|---|---|---|
OK2 | UUO mice | Administered via injection | CCN2/EGFR Interaction | Significant reduction in renal fibrosis and proteinuria |
FG-3019 | T1DM & T2DM patients | 3 or 10 mg/kg biweekly IV | CCN2 Neutralization | Decreased urinary albumin/creatinine ratio |
CCN2 ASO | Diabetic mice | 20 mg/kg biweekly subcutaneously | CCN2 Expression Inhibition | Reduced proteinuria and fibrotic markers |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which OK2 inhibits CCN2/EGFR interaction?
OK2 specifically binds to the C-terminal (CT) domain of CCN2, disrupting its interaction with EGFR. This inhibition is structurally mediated, as OK2’s molecular formula (C₄₂H₆₂N₁₄O₉) and weight (907.03 g/mol) enable precise binding to the CT domain, blocking downstream signaling pathways .
Q. How should OK2 be stored and handled to ensure experimental reproducibility?
OK2 in powder form is stable at -20°C for 3 years or 4°C for 2 years. Dissolved in solvents, it remains viable for 6 months at -80°C or 1 month at -20°C. Transport requires ice packs to maintain integrity. Researchers should validate solvent compatibility (e.g., DMSO, saline) before use .
Q. What is the recommended dose conversion method for in vivo studies involving OK2?
Use body surface area (BSA) scaling: for example, a 20 mg/kg dose in mice converts to 10 mg/kg in rats. Adjustments should account for species-specific metabolic rates and toxicity thresholds .
Advanced Research Questions
Q. How can researchers design experiments to assess OK2’s efficacy in blocking CCN2/EGFR-driven fibrosis?
- Model Selection : Use TGF-β-stimulated fibroblasts or disease models (e.g., renal/lung fibrosis) where CCN2/EGFR crosstalk is prominent.
- Controls : Include EGFR inhibitors (e.g., gefitinib) or CCN2-neutralizing antibodies for comparative analysis.
- Readouts : Quantify collagen deposition (via Masson’s trichrome) and CCN2/EGFR co-localization (immunofluorescence) .
Q. What experimental strategies address contradictory data on OK2’s effects in different cellular contexts?
- Pathway Profiling : Use phospho-kinase arrays to identify context-dependent signaling (e.g., ERK vs. Akt activation).
- Dose-Response Curves : Test OK2 across a range (e.g., 1–50 µM) to detect biphasic effects.
- Crosstalk Validation : Combine RNAi (CCN2 knockdown) with OK2 treatment to isolate EGFR-specific effects .
Q. How can researchers validate OK2’s specificity for CCN2/EGFR over related pathways (e.g., HER2)?
- Selectivity Assays : Screen OK2 against HER2-expressing cells (e.g., SK-BR-3) and compare with HER2-specific inhibitors (e.g., STX-721).
- Structural Analysis : Perform molecular docking simulations to confirm CT domain binding and rule out off-target interactions .
Q. What methodologies are critical for studying OK2’s impact on Rho/actin signaling in osteoblasts?
- Pharmacological Perturbation : Pre-treat cells with Rho kinase inhibitors (Y27632) or actin modulators (cytochalasin D) before OK2 exposure.
- Functional Assays : Measure actin polymerization (phalloidin staining) and osteoblast differentiation markers (ALP, Runx2) .
Q. How can downstream signaling (e.g., ERK/Ets1) be analyzed in OK2-treated fibroblasts?
- Time-Course Experiments : Collect samples at 15 min, 6 h, and 24 h post-treatment to capture dynamic ERK phosphorylation.
- Inhibitor Coadministration : Use MEK inhibitors (UO126) to dissect ERK-dependent vs. ERK-independent MMP1 upregulation .
Q. Methodological Considerations
Q. How should researchers handle batch-to-batch variability in OK2 activity?
- Quality Control : Perform LC-MS to confirm purity (>95%) and functional assays (e.g., EGFR phosphorylation inhibition) for each batch.
- Documentation : Record storage conditions, dissolution protocols, and solvent lot numbers .
Q. What statistical approaches are recommended for analyzing OK2’s dose-dependent effects?
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
- Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for studies comparing OK2 with other inhibitors .
Comparative and Translational Questions
Q. How does OK2 compare to other CCN2-targeting agents (e.g., ASOs, PPARγ agonists) in preclinical models?
- Efficacy : Measure fibrosis reduction in head-to-head studies using rodent models of scleroderma or diabetic nephropathy.
- Safety : Monitor organ toxicity (e.g., liver enzymes, creatinine) relative to Rosiglitazone or anti-CCN2 antibodies .
Q. What co-therapies could enhance OK2’s anti-fibrotic effects?
- Rational Combinations : Pair OK2 with FAK inhibitors (GSK2256098) to synergistically block CCN2 and integrin signaling.
- Validation : Use transcriptomics (RNA-seq) to identify pathways amplified by dual inhibition .
Properties
Molecular Formula |
C42H62N14O9 |
---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine |
InChI |
InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
DNITVPPEDHWZSB-MLYITYKWSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.